molecular formula C22H37N9O10 B10799697 H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH CAS No. 91037-75-1

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH

Cat. No.: B10799697
CAS No.: 91037-75-1
M. Wt: 587.6 g/mol
InChI Key: NTEDOEBWPRVVSG-FQUUOJAGSA-N
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Description

The compound H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is a synthetic linear peptide composed of the amino acids glycine, arginine, aspartic acid, serine, and proline. This peptide sequence is known for its ability to inhibit the binding of fibronectin to platelet-binding sites, making it a valuable tool in integrin research and various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH: has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

    Medicine: Explored for its potential in inhibiting tumor metastasis and promoting wound healing.

    Industry: Utilized in the development of biomaterials and drug delivery systems

Mechanism of Action

The primary mechanism of action of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH involves its ability to inhibit the binding of fibronectin to integrin receptors on cell surfaces. This inhibition disrupts cell adhesion and signaling pathways, which can affect various cellular processes such as migration, proliferation, and survival .

Comparison with Similar Compounds

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH: can be compared to other similar peptides, such as:

The uniqueness of This compound lies in its specific sequence and the presence of D-serine, which can confer different biological properties compared to its L-serine counterpart .

Properties

IUPAC Name

(2S)-1-[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEDOEBWPRVVSG-FQUUOJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914197
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91037-75-1, 97047-91-1
Record name Glycyl-arginyl-glycyl-aspartyl-seryl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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